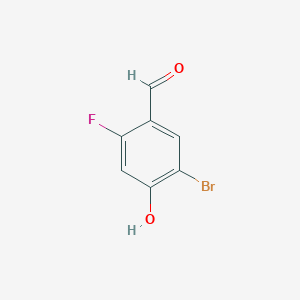

5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Description

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for substituted benzaldehydes, where the aldehyde functional group serves as the principal functional group and determines the base name benzaldehyde. The systematic name 5-bromo-2-fluoro-4-hydroxybenzaldehyde indicates the positions of substituents relative to the aldehyde carbon, which is designated as position 1 on the benzene ring. According to International Union of Pure and Applied Chemistry conventions, the numbering system proceeds around the aromatic ring to give the lowest possible numbers to all substituents.

Alternative naming conventions documented in chemical databases include several synonymous forms that reflect different organizational approaches to chemical nomenclature. The compound is also known as 4-hydroxy-5-bromo-2-fluorobenzaldehyde, which represents an alternative numbering system that prioritizes the hydroxyl group. Additional systematic names found in the literature include benzaldehyde, 5-bromo-2-fluoro-4-hydroxy-, which follows the Chemical Abstracts Service indexing conventions.

The compound's registry identifiers provide unambiguous identification across multiple chemical databases and regulatory systems. The primary Chemical Abstracts Service Registry Number is 914397-21-0, which serves as the definitive identifier for this specific molecular structure. The European Community Number 838-435-0 provides identification within European chemical regulations, while the DSSTox Substance Identifier DTXSID40731588 links the compound to toxicological databases. The Wikidata identifier Q82674345 connects the compound to linked data resources for broader scientific information integration.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₄BrFO₂, which reflects the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one fluorine atom, and two oxygen atoms. This formula corresponds to a molecular weight of 219.01 grams per mole, calculated from the atomic masses of constituent elements. The molecular weight calculation demonstrates the significant contribution of halogen substituents, with bromine contributing approximately 36.5% and fluorine contributing 8.7% of the total molecular mass.

The elemental composition analysis reveals the distribution of atomic masses within the molecular structure. Carbon atoms comprise 38.37% of the molecular weight, reflecting the aromatic benzene core and aldehyde functional group. Hydrogen atoms account for only 1.84% due to the limited number of hydrogen atoms in the highly substituted aromatic system. The two oxygen atoms contribute 14.61% to the molecular weight, representing both the aldehyde carbonyl oxygen and the hydroxyl group oxygen.

Structural formula representations provide different perspectives on the molecular connectivity and bonding patterns. The Simplified Molecular Input Line Entry System notation C1=C(C(=CC(=C1Br)O)F)C=O describes the connectivity pattern in a linear format suitable for database searches and computational applications. The International Chemical Identifier string InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H provides a standardized representation that includes stereochemical information and hydrogen atom connectivity.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₇H₄BrFO₂ | - |

| Molecular Weight | 219.01 | g/mol |

| Carbon Content | 38.37 | % by weight |

| Hydrogen Content | 1.84 | % by weight |

| Bromine Content | 36.48 | % by weight |

| Fluorine Content | 8.68 | % by weight |

| Oxygen Content | 14.61 | % by weight |

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical reactivity and intermolecular interactions. Computational studies and experimental crystallographic data indicate that the molecule adopts a planar conformation with minimal deviation from coplanarity across the aromatic ring system. The aldehyde functional group maintains coplanarity with the benzene ring, as evidenced by crystallographic studies showing dihedral angles approaching zero degrees between the aldehyde plane and the aromatic ring plane.

Predicted collision cross section values provide insights into the three-dimensional molecular dimensions and gas-phase behavior. The molecular ion [M+H]⁺ exhibits a predicted collision cross section of 132.8 Ų, while the sodium adduct [M+Na]⁺ shows an increased value of 146.5 Ų due to the larger ionic radius. The deprotonated molecular ion [M-H]⁻ demonstrates a collision cross section of 137.5 Ų, indicating slight structural differences in the gas-phase conformation compared to the protonated form.

The conformational preferences are significantly influenced by intramolecular interactions between substituents. Hydrogen bonding between the hydroxyl group and adjacent substituents stabilizes specific conformational arrangements. The fluorine atom's high electronegativity creates localized electron density changes that affect the overall molecular electrostatic potential distribution. Bromine's larger atomic radius and polarizability contribute to dispersion interactions that influence the preferred molecular geometry.

Hirshfeld surface analysis from crystallographic studies provides quantitative measures of intermolecular contact distances and interaction energies. These analyses reveal that hydrogen bonding interactions account for significant stabilization in the solid state, with the hydroxyl group serving as both hydrogen bond donor and acceptor. The halogen atoms participate in weak intermolecular interactions that contribute to crystal packing stability.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 218.94515 | 132.8 |

| [M+Na]⁺ | 240.92709 | 146.5 |

| [M-H]⁻ | 216.93059 | 137.5 |

| [M+NH₄]⁺ | 235.97169 | 154.8 |

| [M+K]⁺ | 256.90103 | 135.1 |

Crystal Structure Determination and Packing Arrangements

Crystal structure determination of this compound and its derivatives has been accomplished through single crystal X-ray diffraction studies, providing detailed insights into molecular packing and intermolecular interactions. The compound forms well-defined crystalline structures suitable for high-resolution diffraction analysis, with crystals typically appearing as needle-shaped formations with characteristic pink coloration. Crystallographic studies of related hydrazone derivatives synthesized from 5-bromo-4-fluoro-2-hydroxybenzaldehyde reveal systematic patterns in molecular assembly and packing arrangements.

The unit cell parameters determined from X-ray crystallography show monoclinic crystal systems with space group P2₁/n. Specific lattice parameters include a = 16.1360(14) Ų, b = 4.1745(3) Ų, c = 21.468(2) Ų, and β = 95.026(7)°, resulting in a unit cell volume of 1440.5(2) ų³. The crystal density calculated from these parameters is 1.997 Mg m⁻³, reflecting the presence of heavy halogen atoms in the molecular structure. Four molecules occupy each unit cell (Z = 4), indicating efficient packing arrangements that maximize intermolecular interactions.

Intermolecular hydrogen bonding patterns play crucial roles in determining crystal packing arrangements. The hydroxyl group participates in both intramolecular and intermolecular hydrogen bonding, with O—H⋯N distances typically ranging from 2.6 to 2.8 Ų. Additional weak hydrogen bonding interactions involving C—H⋯O contacts with distances around 3.2 to 3.5 Ų contribute to crystal stability. Halogen bonding interactions between bromine atoms and electron-rich regions of neighboring molecules provide additional stabilization with typical Br⋯O distances of 3.0 to 3.3 Ų.

The refinement statistics from crystallographic analysis demonstrate high-quality structure determination with R-factors typically below 0.06 for observed reflections. Data collection parameters include absorption corrections accounting for the heavy atom content, with transmission factors ranging from 0.296 to 0.883. The final refined structures show excellent agreement between observed and calculated structure factors, with goodness-of-fit values around 0.84.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/n | - |

| Unit Cell a | 16.1360(14) | Ų |

| Unit Cell b | 4.1745(3) | Ų |

| Unit Cell c | 21.468(2) | Ų |

| Beta Angle | 95.026(7) | degrees |

| Unit Cell Volume | 1440.5(2) | ų³ |

| Formula Units per Cell | 4 | - |

| Calculated Density | 1.997 | Mg m⁻³ |

| R-factor [F² > 2σ(F²)] | 0.051 | - |

Properties

IUPAC Name |

5-bromo-2-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKKWLZDKTVERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731588 | |

| Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914397-21-0 | |

| Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting from 3-bromophenol or 4-bromo-2-hydroxybenzaldehyde: These compounds serve as precursors, allowing further fluorination and formylation steps.

- Fluorination: Electrophilic fluorination reagents or nucleophilic aromatic substitution on activated halogenated precursors can introduce the fluorine atom at the 2-position.

Bromination and Hydroxylation

- Bromination is achieved using bromine or brominating agents under controlled conditions to ensure substitution at the 5-position without affecting other groups.

- Hydroxylation can be introduced either by direct substitution or via protection-deprotection strategies to install the hydroxyl group selectively.

Formylation

- The aldehyde group is commonly introduced by formylation reactions such as the Reimer-Tiemann reaction or Vilsmeier-Haack reaction on the phenolic ring.

- Para-selective formylation relative to the hydroxyl group is favored, yielding the 4-hydroxybenzaldehyde core.

Patented Preparation Method for 4-Bromo-2-hydroxybenzaldehyde (Related Intermediate)

A recent patent (CN117142931A) describes a preparation method for 4-bromo-2-hydroxybenzaldehyde, an important intermediate structurally related to this compound. The method includes:

- Reacting 3-bromophenol with paraformaldehyde under acidic or basic catalysis.

- Using solvents such as acetonitrile or methyl tert-butyl ether.

- Employing magnesium chloride and ammonium hydroxide as additives to improve yield and selectivity.

- Purification steps including filtration, extraction, and drying to isolate the product.

This method provides a foundation for synthesizing halogenated hydroxybenzaldehydes, adaptable for fluorine substitution and further bromination to obtain the target compound.

Preparation of 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde (Isomeric Reference Compound)

Although direct detailed synthesis of this compound is less frequently reported, the preparation of the isomer 5-bromo-4-fluoro-2-hydroxybenzaldehyde has been documented by chemical suppliers such as GlpBio. Their preparation involves:

- Dissolution and formulation protocols for stock solutions, indicating the compound's stability and solubility.

- Use of physical methods like vortexing, ultrasound, or hot water baths to aid dissolution.

- Preparation of master solutions in DMSO, followed by dilution with co-solvents (PEG300, Tween 80, corn oil) for in vivo applications.

This information, while focused on formulation, implies the compound is accessible via established synthetic routes involving halogenation and hydroxylation steps.

Comparative Data Table: Preparation Parameters and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Starting Material | 3-Bromophenol or 4-bromo-2-hydroxybenzaldehyde | Base aromatic scaffold | Readily available precursor |

| Fluorination | Electrophilic fluorinating agents or nucleophilic substitution | Introduction of fluorine at 2-position | Requires regioselectivity control |

| Bromination | Bromine or brominating agents | Selective bromination at 5-position | Controlled to avoid polybromination |

| Hydroxylation | Hydroxylation reagents or protection-deprotection | Installation of hydroxyl group at 4-position | May involve intermediate steps |

| Formylation | Reimer-Tiemann or Vilsmeier-Haack reaction | Introduction of aldehyde group | Para-selective relative to OH |

| Purification | Filtration, extraction, drying | Isolation of pure compound | Use of solvents like acetonitrile |

Research Findings and Optimization Notes

- The use of magnesium chloride and ammonium hydroxide as additives enhances the reaction yield and selectivity during the formylation and bromination steps.

- Solvent choice critically impacts the reaction efficiency; acetonitrile and methyl tert-butyl ether are preferred for their polarity and inertness.

- Physical methods such as ultrasound and vortexing improve dissolution and reaction homogeneity during synthesis and formulation.

- Careful control of reaction temperature and order of reagent addition is essential to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to form 5-bromo-2-fluoro-4-hydroxybenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles such as sodium iodide in acetone.

Major Products Formed:

Oxidation: 5-Bromo-2-fluoro-4-hydroxybenzoic acid

Reduction: 5-Bromo-2-fluoro-4-hydroxybenzyl alcohol

Substitution: 5-Iodo-2-fluoro-4-hydroxybenzaldehyde

Scientific Research Applications

Chemistry: In organic synthesis, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde serves as a versatile intermediate for the preparation of various heterocyclic compounds and pharmaceuticals. Its unique combination of functional groups makes it a valuable building block in multi-step synthetic routes.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Research has shown that derivatives of this compound can exhibit significant biological activity, making it a candidate for drug development.

Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases. Its structural similarity to naturally occurring compounds allows for the design of new drugs with improved efficacy and reduced side effects.

Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-4-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- Molecular Formula : C₇H₄BrFO₂ (same as the target compound).

- Substituent Positions : Bromo (5), fluoro (4), hydroxy (2).

- Key Differences : The rearrangement of substituents (fluoro at position 4 instead of 2) alters electronic properties and reactivity. This isomer may exhibit distinct solubility and hydrogen-bonding patterns due to the proximity of the hydroxy and fluoro groups.

- Applications : Similar use as a synthetic intermediate, though its commercial availability and applications are less documented .

Functional Group Variants

5-Bromo-4-fluoro-2-hydroxybenzoic Acid (CAS: 95383-26-9)

- Molecular Formula : C₇H₄BrFO₃.

- Key Differences : Replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH).

- Applications : Used in metallorganic frameworks or as a pharmacophore in drug design .

5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 43192-31-0)

Halogenated Benzaldehyde Derivatives

5-Bromo-2-chloro-4-fluorobenzaldehyde (CAS: 1782815-29-5)

- Molecular Formula : C₇H₃BrClFO.

- Key Differences : Chloro substituent at position 2 instead of hydroxy.

- Impact : Increased electrophilicity at the aldehyde group due to electron-withdrawing halogens.

- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

- Molecular Formula : C₈H₇BrO.

- Key Differences : Bromomethyl (-CH₂Br) at position 4 instead of hydroxy and bromo.

- Impact : Reactive benzylic bromide site enables alkylation or nucleophilic substitution.

- Safety: Limited toxicological data; requires stringent handling precautions .

Comparative Data Table

Research Findings and Trends

- Synthetic Challenges : The discontinuation of this compound may relate to difficulties in regioselective halogenation or purification, as seen in other bromo-fluoro benzaldehydes .

- Structure-Activity Relationships (SAR) : Substitution at position 2 (e.g., fluoro vs. methoxy) significantly impacts biological activity. For example, methoxy derivatives show enhanced bioavailability in drug candidates .

- Safety Profiles : Many halogenated benzaldehydes lack comprehensive toxicological data, necessitating precautionary handling (e.g., PPE, ventilation) .

Biological Activity

5-Bromo-2-fluoro-4-hydroxybenzaldehyde (BFHBA) is an organic compound that has garnered attention in various fields of research due to its unique structural attributes and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H4BrF O2

- Molecular Weight : 219.06 g/mol

- Solubility : Low solubility in water; soluble in organic solvents such as ether, ketone, and alcohol .

BFHBA is characterized by the presence of a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde functional group. These features contribute to its reactivity and interaction with biological molecules:

- Biochemical Interactions : BFHBA can act as an electrophile, engaging with nucleophilic sites on proteins and enzymes. This interaction may lead to modulation of various biochemical pathways, including inhibition or activation of specific enzymes.

- Cellular Effects : The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules involved in cellular proliferation and apoptosis.

Biological Activities

Research has identified several potential biological activities associated with BFHBA:

- Antimicrobial Properties : Studies indicate that BFHBA exhibits significant antimicrobial activity against various pathogens. Its derivatives have been explored for their effectiveness in inhibiting bacterial growth.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : BFHBA has been investigated for its anti-inflammatory potential, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BFHBA against a range of bacteria. The results indicated that BFHBA significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that BFHBA could serve as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of BFHBA was assessed using the DPPH radical scavenging assay. The compound exhibited a concentration-dependent scavenging effect:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This data highlights the potential of BFHBA as an antioxidant agent that could mitigate oxidative damage in biological systems.

Pharmacokinetics

BFHBA is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier. This property enhances its potential for therapeutic applications in treating central nervous system disorders.

Q & A

Q. Basic Research Focus

- NMR :

- IR : Broad O-H stretch (~3200 cm⁻¹) and aldehyde C=O stretch (~1680 cm⁻¹) .

- MS : ESI-MS ([M+H]+ at m/z 218.97) validates molecular weight .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.

How do bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with Pd(PPh₃)₄, aryl boronic acids). Reactivity is enhanced by electron-withdrawing fluorine .

- Fluorine : Increases electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions).

- Electronic effects : DFT calculations (B3LYP/6-31G*) show fluorine’s -I effect stabilizes the transition state in Ullmann couplings .

What are the common impurities in this compound synthesis, and how are they mitigated?

Q. Advanced Research Focus

- Byproducts :

- Detection : GC-MS (DB-5 column) identifies low-abundance impurities (<2%).

- Mitigation : Flash chromatography (hexane:ethyl acetate 3:1) removes polar byproducts .

How does the hydroxyl group in this compound impact hydrogen-bonding networks in crystal engineering?

Advanced Research Focus

The hydroxyl group forms strong O-H···O hydrogen bonds (2.6–2.8 Å) with adjacent aldehyde or water molecules, directing 1D chain or 2D sheet architectures. For example, in thiosemicarbazone derivatives, these networks enhance thermal stability (TGA decomposition >250°C) and influence photoluminescence properties .

What computational methods predict regioselectivity in electrophilic substitutions of this compound?

Q. Advanced Research Focus

- DFT calculations : B3LYP/6-311+G(d,p) identifies electrophilic attack sites via Fukui indices. The 3-position (meta to Br, ortho to F) is most reactive.

- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (e.g., aldehyde group) for nucleophilic additions .

How is the stability of this compound assessed under varying storage conditions?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.